molecular formula C10H16N2O2 B1526558 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1251088-26-2

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1526558
CAS No.: 1251088-26-2
M. Wt: 196.25 g/mol
InChI Key: VEACVCJKSAXCGY-UHFFFAOYSA-N
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Description

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1251088-26-2) is an alkyl-substituted pyrazole carboxylic acid with a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound belongs to the pyrazole family, a class of heterocycles recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles, which include anti-inflammatory, antibacterial, and anticancer activities . In research settings, pyrazole derivatives are of significant interest for their potential to inhibit metalloproteinases, such as the astacin family enzymes meprin α and meprin β, which are emerging targets in pathologies like cancer, fibrosis, and Alzheimer's disease . The molecular mechanism of this compound and its analogs may involve interactions with enzymes and proteins, potentially acting as an enzyme inhibitor or activator by binding to active sites and influencing catalytic activity and cellular signaling pathways . Researchers value this specific derivative as a key intermediate for exploring structure-activity relationships (SAR), particularly in the development of potent and selective chemical probes for target validation . It serves as a building block for further synthetic modification in organic and medicinal chemistry. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-butyl-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-12-9(4-2)8(7-11-12)10(13)14/h7H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACVCJKSAXCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of pyrazole derivatives. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, this compound can form complexes with proteins, affecting their structural conformation and function.

Biological Activity

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazoles have been extensively studied in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, antibacterial, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Table 1: COX Inhibition Data for Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
1-butyl-5-ethyl-pyrazole0.020.012.0
Celecoxib0.100.052.0
Other Pyrazole Derivative0.040.022.0

The above data indicates that the compound exhibits a selectivity index that suggests it may be more effective against COX-2 than COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been documented. A study evaluating various substituted pyrazoles demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
1-butyl-5-ethyl-pyrazoleStaphylococcus aureus32
Escherichia coli64
Standard AntibioticPenicillin16

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents .

Insecticidal Activity

Insecticidal properties have also been explored for pyrazole derivatives. A study reported that several synthesized pyrazoles exhibited substantial insecticidal activity against pests like Aphis fabae.

Table 3: Insecticidal Activity Against Aphis fabae

CompoundConcentration (mg/L)Mortality Rate (%)
1-butyl-5-ethyl-pyrazole12.585.7
Imidacloprid12.590.0

This data indicates that the compound has comparable efficacy to standard commercial insecticides .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Properties : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes, with findings showing that some compounds had superior activity compared to traditional NSAIDs like diclofenac .
  • Antibacterial Evaluation : Research conducted on various pyrazole derivatives indicated that structural modifications significantly influenced antibacterial potency, with some compounds demonstrating MIC values lower than those of established antibiotics .
  • Insecticidal Studies : The insecticidal activity was evaluated using various concentrations against Aphis fabae, revealing promising results that suggest further exploration into agricultural applications .

Scientific Research Applications

Medicinal Chemistry

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid has shown potential therapeutic properties, including:

  • Enzyme Inhibition : The compound acts as an inhibitor of succinate dehydrogenase (SDH), which is crucial in the citric acid cycle, potentially leading to altered energy production in cells.
  • Anticancer Activity : Preclinical studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways.

Biological Research

The compound is investigated for its interactions with biological macromolecules:

  • Cell Signaling : It influences various cell signaling pathways, affecting gene expression and cellular metabolism. Its role as a non-ionic organic buffering agent makes it suitable for maintaining pH in biological assays .

Agricultural Chemistry

Research indicates that derivatives of pyrazole compounds, including this one, can be utilized in the development of agrochemicals, enhancing crop protection and yield .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agent, enzyme inhibitorInduces apoptosis; inhibits SDH activity
Biological ResearchCell culture buffer, signaling pathway modulationMaintains pH; influences metabolism
Agricultural ChemistryDevelopment of agrochemicalsEnhances crop protection and yield

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation. The compound was effective at low micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

In vitro assays highlighted the compound's ability to inhibit SDH effectively. The inhibition was characterized by a dose-dependent response, with IC50 values indicating substantial potency compared to other known inhibitors. This property positions it as a candidate for metabolic research and potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Alkyl vs. Aromatic Groups: The 1-butyl and 5-ethyl groups in the target compound enhance lipophilicity compared to phenyl-substituted analogs (e.g., 5-methyl-1,3-diphenyl derivative) . This may influence membrane permeability in biological applications. Steric and Conformational Effects: The cyclopropyl group in 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid introduces ring strain, which could affect conformational stability and intermolecular interactions .
  • Synthetic Routes: Ester hydrolysis is a common method for pyrazole carboxylic acid synthesis, as seen in 5-methyl-1,3-diphenyl and chloroquinoline-containing derivatives .

Physicochemical and Functional Comparisons

Key Observations:

  • Lipophilicity : The target compound’s butyl and ethyl groups likely increase logP compared to phenyl or nitro-substituted analogs, favoring applications in lipid-rich environments .
  • Hydrogen Bonding : Carboxylic acid groups enable hydrogen bonding, critical for crystal packing (e.g., 5-methyl-1,3-diphenyl derivative’s crystallinity) and biological target interactions.
  • Biological Activity : Methylsulfanyl-containing pyrazole esters exhibit analgesic/anti-inflammatory activity, suggesting that substituent choice directly impacts pharmacological profiles .

Preparation Methods

Preparation of 1-alkyl-pyrazole-5-carboxylic Esters via Enolate and N-alkylhydrazinium Salt Reaction

A key patented method (US6297386B1) describes the preparation of 1-alkyl-pyrazole-5-carboxylic esters, which are precursors to the corresponding acids, through the reaction of enolates of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts in the presence of solvents such as alcohols. The process can be summarized as follows:

  • Step 1: Formation of Enolate of 2,4-Diketocarboxylic Ester

    A 2,4-diketocarboxylic ester is treated with a base (alkoxide) to form the enolate ion. The base is typically an alkoxide of a monovalent metal such as sodium, lithium, or potassium. The reaction is carried out in a suitable solvent, often a C1-C4 alcohol.

  • Step 2: Preparation of N-alkylhydrazinium Salt

    Alkylhydrazine is reacted with a carboxylic acid in the presence of alcohol to form the N-alkylhydrazinium salt. This salt is typically handled in aqueous or alcoholic solution due to the toxicity and explosive nature of pure alkylhydrazines.

  • Step 3: Cyclization Reaction

    The enolate solution is mixed with the N-alkylhydrazinium salt solution under controlled conditions, often with water added to facilitate the reaction. The reaction proceeds to form 1-alkyl-pyrazole-5-carboxylic esters.

  • Step 4: Hydrolysis

    The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding 1-alkyl-pyrazole-5-carboxylic acid.

This method is advantageous because it avoids the formation of isomeric mixtures that complicate purification, a common problem in alternative methods involving direct alkylation of pyrazole esters or reaction of diketocarboxylic esters with alkylhydrazines.

Alternative Alkylation Method

Another approach involves alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates to introduce the alkyl group at the nitrogen atom. However, this method often leads to mixtures of isomers requiring chromatographic separation, which reduces overall efficiency.

Reaction Conditions and Parameters

Parameter Typical Range / Conditions Notes
Solvent C1-C4 alcohols (e.g., methanol, ethanol) Used for enolate formation and hydrazinium salt solution
Base for Enolate Formation Alkoxides of Li, Na, K, Mg, Ca Sodium, lithium, and magnesium preferred
Molar Ratio (Enolate : Hydrazinium Salt) 0.9:1 to 1.1:1 Approximately equimolar amounts preferred
Water Content in Reaction Mixture 10-60% by weight (preferably 15-40%) Facilitates solubility and reaction progression
Temperature Ambient to moderate heating (not specified exactly) Heating may be used to dissolve precipitates
Reaction Medium Volume 100-2000 mL per mole of reactants (preferably 250-500 mL) Ensures stirrable suspension or solution

Advantages and Challenges

  • Advantages:

    • The reaction of enolates with N-alkylhydrazinium salts provides better selectivity and yields of the desired 1-alkyl-pyrazole-5-carboxylic esters.
    • Avoids formation of difficult-to-separate isomeric mixtures.
    • Can be performed in solution with controlled addition of water and solvents for optimal reaction conditions.
  • Challenges:

    • Handling of alkylhydrazines requires stringent safety measures due to toxicity and explosive potential.
    • Preparation of pure N-alkylhydrazinium salts is necessary to avoid side reactions.
    • Some by-products may complicate purification, although less so than in alternative methods.

Summary Table of Preparation Methods

Method Key Reagents Pros Cons
Enolate + N-alkylhydrazinium Salt (Preferred) 2,4-diketocarboxylic ester enolate, N-alkylhydrazinium salt High selectivity, fewer isomers, scalable Requires handling toxic alkylhydrazines
Direct Alkylation of Pyrazole Esters Pyrazole-3-carboxylic esters, alkyl halides or sulfates Simple reagents Mixture of isomers, difficult separation
Cyclization of 2,4-diketocarboxylic esters with alkylhydrazines 2,4-diketocarboxylic esters, alkylhydrazines Straightforward cyclization Isomer mixtures, purification challenges

Research Findings and Literature Insights

  • Studies have shown that reaction of ethyl 2,4-dioxopentanecarboxylate with methyl hydrazine yields a 1:1 mixture of isomeric pyrazole carboxylates, highlighting the importance of selective preparation methods to avoid such mixtures (Austr. J. Chem. 36, 135-147 (1983)).

  • The patented method (US6297386B1) addresses these issues by using N-alkylhydrazinium salts instead of free alkylhydrazines, improving selectivity and safety.

  • The reaction conditions, including solvent choice, water content, and molar ratios, have been optimized to maintain solubility and reaction efficiency.

  • Metal alkoxides such as sodium or lithium alkoxides are preferred bases for enolate formation due to their reactivity and availability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
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1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.